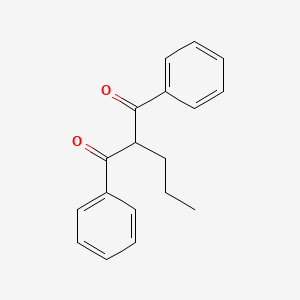
1,3-Diphenyl-2-propylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-2-propylpropane-1,3-dione, also known as dibenzoylmethane, is an organic compound with the molecular formula C15H12O2. It is a diketone, meaning it contains two ketone groups.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-propylpropane-1,3-dione can be synthesized through several methods. One common method involves the Claisen condensation of benzaldehyde with acetophenone, followed by cyclization and subsequent oxidation . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
1,3-Diphenyl-2-propylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1,3-Diphenyl-2-propylpropane-1,3-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,3-diphenyl-2-propylpropane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals . In biological systems, it may inhibit lipid peroxidation and protect cells from oxidative damage .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1,3-Diphenyl-2-propanone: Another related compound with distinct chemical properties and uses.
Uniqueness
1,3-Diphenyl-2-propylpropane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
59875-95-5 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
1,3-diphenyl-2-propylpropane-1,3-dione |
InChI |
InChI=1S/C18H18O2/c1-2-9-16(17(19)14-10-5-3-6-11-14)18(20)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |
InChIキー |
GNBZTZIQUDUQPO-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















